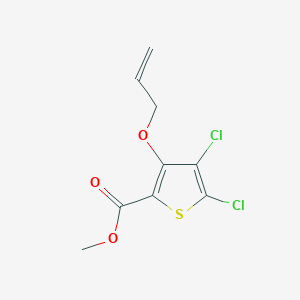

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate

CAS No.:

Cat. No.: VC16201710

Molecular Formula: C9H8Cl2O3S

Molecular Weight: 267.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2O3S |

|---|---|

| Molecular Weight | 267.13 g/mol |

| IUPAC Name | methyl 4,5-dichloro-3-prop-2-enoxythiophene-2-carboxylate |

| Standard InChI | InChI=1S/C9H8Cl2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h3H,1,4H2,2H3 |

| Standard InChI Key | IVGHRTQWZHZQQL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=C(S1)Cl)Cl)OCC=C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-(allyloxy)-4,5-dichlorothiophene-2-carboxylate features a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 3-position with an allyloxy group (), at the 4- and 5-positions with chlorine atoms, and at the 2-position with a methyl ester (). The IUPAC name, methyl 4,5-dichloro-3-prop-2-enoxythiophene-2-carboxylate, precisely reflects this substitution pattern.

The allyloxy group introduces unsaturation via its terminal double bond, which may influence reactivity in cycloaddition or polymerization reactions. The electron-withdrawing chlorine atoms and ester group further modulate the electronic properties of the thiophene ring, potentially enhancing stability and altering solubility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.13 g/mol |

| Purity (Commercial) | Up to 97% |

| Predicted LogP (iLOGP) | ~2.5 (estimated) |

| Solubility | Low in water; soluble in DCM, THF |

The compound’s Standard InChI key, InChI=1S/C9H8Cl2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h3H,1,4H2,2H3, provides a machine-readable representation of its connectivity and stereochemistry.

Synthetic Pathways and Reaction Mechanisms

Optimization Challenges

Key challenges in the synthesis include:

-

Regioselectivity: Ensuring precise substitution at the 3-, 4-, and 5-positions without side reactions.

-

Stability of Allyloxy Group: The allyl moiety may undergo unintended polymerization or oxidation during synthesis.

-

Purification: Separation of isomers or byproducts arising from incomplete chlorination.

Applications in Pharmaceuticals and Materials Science

Pharmaceutical Intermediate

Thiophene derivatives are widely explored in drug discovery due to their bioisosteric relationship with benzene and enhanced metabolic stability. While direct pharmacological data for this compound are unavailable, its structural features suggest potential as:

-

Kinase Inhibitor Scaffold: The planar thiophene ring could interact with ATP-binding pockets.

-

Antimicrobial Agent: Chlorinated thiophenes have shown activity against Gram-positive bacteria.

Materials Science Applications

The conjugated π-system of the thiophene ring, combined with electron-withdrawing substituents, makes this compound a candidate for:

-

Organic Semiconductors: As a building block for polymers like PEDOT (poly(3,4-ethylenedioxythiophene)).

-

Luminescent Materials: Halogenated thiophenes often exhibit tunable fluorescence properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume